molecular formula C7H8F3N3O4 B6248394 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid CAS No. 2408963-78-8

3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid

Cat. No.: B6248394
CAS No.: 2408963-78-8
M. Wt: 255.15 g/mol
InChI Key: WAUZGGFPXFGZMC-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of an azetidine ring, an oxadiazole ring, and a trifluoroacetic acid moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the azetidine ring followed by the construction of the oxadiazole ring. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce azetidine derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol may be used in the production of specialty chemicals, materials, and other products that require its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azetidin-3-yl)-1,3-oxazolidin-2-one
  • azetidin-3-yl methanesulfonate
  • 1-(azetidin-3-yl)azetidine
  • 1-(azetidin-3-yl)-1H-pyrazol-3-amine

Uniqueness

Compared to similar compounds, 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol stands out due to its unique combination of the azetidine and oxadiazole rings, along with the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2408963-78-8

Molecular Formula

C7H8F3N3O4

Molecular Weight

255.15 g/mol

IUPAC Name

3-(azetidin-3-yl)-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H7N3O2.C2HF3O2/c9-5-7-4(8-10-5)3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H,7,8,9);(H,6,7)

InChI Key

WAUZGGFPXFGZMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NOC(=O)N2.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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